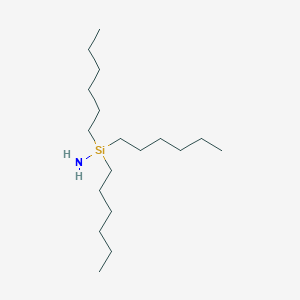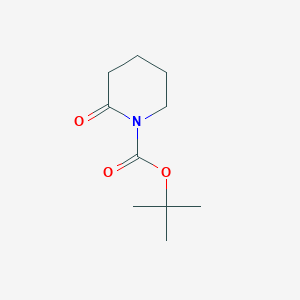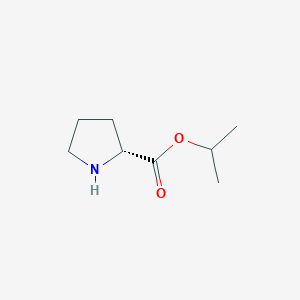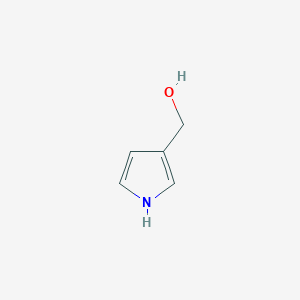
1H-Pyrrole-3-methanol
Übersicht
Beschreibung
1H-Pyrrole-3-methanol, also known as 3-Methylpyrrole, is a derivative of pyrrole . Pyrrole is a five-membered aromatic heterocycle, and its derivatives are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a topic of interest in recent years. The Paal-Knorr pyrrole condensation is a commonly used method for the synthesis of N-substituted pyrroles . Another approach includes the synthesis of various 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole . A microwave-assisted synthesis of substituted pyrrole-3-methanols has also been reported .Molecular Structure Analysis
The molecular formula of 1H-Pyrrole-3-methanol is C5H7N . It has an average mass of 81.116 Da and a monoisotopic mass of 81.057846 Da .Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions. For instance, they can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis
1H-Pyrrole-3-methanol is a colorless volatile liquid that darkens readily upon exposure to air . It has a molecular formula of C4H5N and an average mass of 81.116 Da .Wissenschaftliche Forschungsanwendungen
Ring-Methylation of Pyrrole
- A study demonstrated the ring-methylation of pyrrole using supercritical methanol, producing a mixture of methylpyrroles. This method does not require additional catalysts and is significant in the selective methylation of indole and pyrrole compounds (Kishida et al., 2010).
Synthesis and Reactivity of Pyrrole Derivatives
- Research on the synthesis of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives revealed insights into their thermal and photochemical reactivity. This study contributes to the understanding of the chemical behavior of pyrrole derivatives under different conditions (Groot & Lugtenburg, 2010).
Iridium-Catalyzed Methylation
- The iridium-catalyzed methylation of indoles and pyrroles using methanol as the methylating agent was successfully achieved. This represents a direct route to methylated indoles and pyrroles, employing a borrowing hydrogen methodology under an air atmosphere (Chen, Lu, & Cai, 2015).
Intermolecular Hydrogen Bonds Study
- Molecular dynamics and DFT studies were conducted on alcohol and water complexes of heteroazaaromatic molecules including 1H-pyrrolo[3,2-h]quinoline. These studies provided insights into the types of intermolecular complexes formed with hydroxylic solvents (Kyrychenko, Stepanenko, & Waluk, 2000).
Methanol's Impact on Lipid Dynamics
- A study on methanol's effect on lipid dynamics showed that it significantly accelerates the transfer and flip-flop kinetics in lipid bilayers. This finding is crucial for understanding the role of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
Antimicrobial Activity of Pyrrole Derivatives
- Research into the synthesis and antimicrobial activities of novel pyrrole-3-carboxylate derivatives highlighted their potential as significant antimicrobial agents. This study emphasizes the role of the heterocyclic ring in enhancing antimicrobial activity (Hublikar et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1H-pyrrol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBJJBPSKBSJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



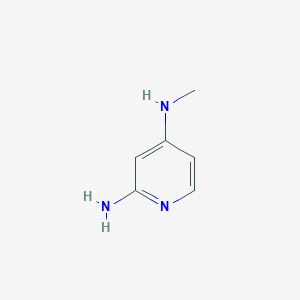
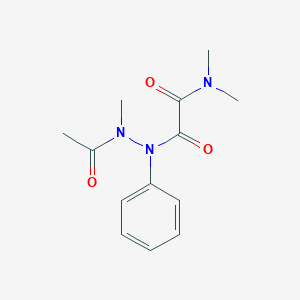
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
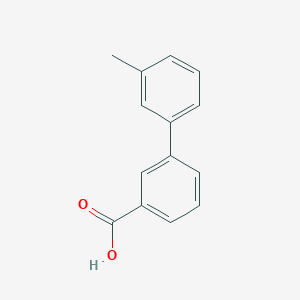
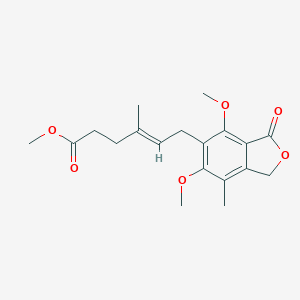
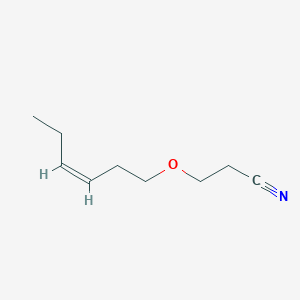
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
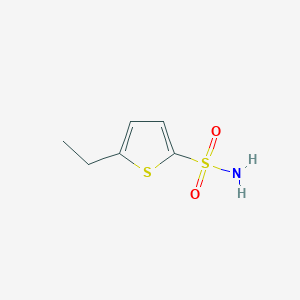
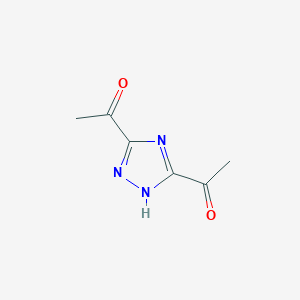
![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
